Hydroxylammonium sulfate
Overview
Description
Hydroxylammonium sulfate, with the chemical formula (NH₃OH)₂SO₄, is the sulfuric acid salt of hydroxylamine. It is a white crystalline compound that is slightly hygroscopic and highly soluble in water. This compound is primarily used as a stable and easily handled form of hydroxylamine, which is explosive when pure .
Mechanism of Action
Hydroxylammonium sulfate, also known as Oxammonium sulfate, is a sulfuric acid salt of hydroxylamine . It is primarily used as an easily handled form of hydroxylamine, which is explosive when pure .
Target of Action
This compound primarily targets aldehydes, ketones, carboxylic acids and their derivatives, isocyanates, and nitriles . These compounds play crucial roles in various biochemical reactions and pathways.
Mode of Action
This compound interacts with its targets to facilitate several transformations:
- It converts aldehydes and ketones to oximes .
- It transforms carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids .
- It changes isocyanates to N-hydroxyureas .
- It converts nitriles to amidoximes .
Pharmacokinetics
Its solubility in water (587 g/100 ml at 20 °C) suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the transformation of target compounds into new forms, such as oximes, hydroxamic acids, N-hydroxyureas, and amidoximes . These transformations can have various molecular and cellular effects, depending on the specific context.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it begins to decompose at high temperatures (120 °C), with the reaction becoming exothermic above 138 °C . Metals, especially copper and its alloys and salts, can catalyze the decomposition of this compound . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature and presence of certain metals in the environment.
Biochemical Analysis
Biochemical Properties
Hydroxylammonium sulfate plays a significant role in biochemical reactions. It is used in organic synthesis to convert aldehydes and ketones to oximes, carboxylic acids and their derivatives (e.g., esters) to hydroxamic acids, isocyanates to N-hydroxyureas, and nitriles to amidoximes
Cellular Effects
It is known to be a radical scavenger that terminates radical polymerization reactions and serves as an antioxidant in natural rubber . This suggests that it may have a protective effect against oxidative stress in cells.
Molecular Mechanism
The molecular mechanism of this compound involves its role in organic synthesis. It acts as a reducing agent, facilitating the conversion of various compounds into their reduced forms
Temporal Effects in Laboratory Settings
This compound is known to decompose at temperatures above 120 °C to sulfur trioxide, nitrous oxide, water, and ammonia . This suggests that it may have different effects over time in laboratory settings, particularly under conditions of high temperature.
Metabolic Pathways
This compound is involved in the Raschig hydroxylamine process, which involves the reduction of nitrite with bisulfite . This initially gives hydroxylamine disulfonate, which is hydrolyzed to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxylammonium sulfate can be synthesized through the Raschig hydroxylamine process, which involves the reduction of nitrite with bisulfite. This process initially produces hydroxylamine disulfonate, which is then hydrolyzed to form this compound . The reaction can be represented as follows: [ \text{NO}_2^- + \text{HSO}_3^- \rightarrow \text{NH}_2\text{OH}(\text{SO}_3)_2 \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4 ]
Another method involves the acid-base reaction of hydroxylamine with sulfuric acid: [ 2 \text{NH}_2\text{OH}(\text{aq}) + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow (\text{NH}_3\text{OH})_2\text{SO}_4(\text{aq}) ]
Industrial Production Methods
Industrial production of this compound typically follows the Raschig process due to its efficiency and scalability. This method ensures a consistent and high-yield production of the compound .
Chemical Reactions Analysis
Hydroxylammonium sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrous oxide, sulfur trioxide, water, and ammonia at elevated temperatures. [ 2 (\text{NH}_3\text{OH})_2\text{SO}_4 \rightarrow 2 \text{SO}_3 + \text{N}_2\text{O} + 2 \text{NH}_3 + 5 \text{H}_2\text{O} ]
Reduction: It can reduce aldehydes and ketones to form oximes.
Substitution: It reacts with carboxylic acids and their derivatives to form hydroxamic acids.
Common reagents used in these reactions include sulfuric acid, bisulfite, and various organic compounds. The major products formed include oximes, hydroxamic acids, and other nitrogen-containing compounds .
Scientific Research Applications
Hydroxylammonium sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Hydroxylammonium sulfate is unique due to its stability and ease of handling compared to pure hydroxylamine, which is explosive. Similar compounds include:
Hydroxylammonium nitrate: Used in similar applications but with different reactivity and stability profiles.
Hydroxylammonium chloride: Another salt of hydroxylamine with distinct solubility and reactivity characteristics.
Ammonium sulfate: Used in different industrial applications but lacks the hydroxylamine functionality.
This compound stands out due to its versatility in organic synthesis and its role as a radical scavenger in polymerization reactions .
Properties
IUPAC Name |
hydroxyazanium;sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H4NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYYSIDKAKXZEE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH3+]O.[NH3+]O.[O-]S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH2OH)2.H2SO4, H8N2O6S | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2025424 | |
Record name | Hydroxylamine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
WHITE CRYSTALS OR POWDER. | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 58.7 | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.88 g/cm³ | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
10039-54-0 | |
Record name | Hydroxylamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2025424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYLAMINE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49KP498D4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BIS(HYDROXYLAMINE) SULFATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0898 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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